ML367

Übersicht

Beschreibung

ML367 ist ein potenter Inhibitor der Stabilisierung des ATPase-Familien-AAA-Domänen-haltigen Proteins 5 (ATAD5). Es wirkt als Sondenmolekül mit niedriger mikromolarer Hemmaktivität. This compound blockiert DNA-Reparaturwege und unterdrückt allgemeine DNA-Schadensreaktionen, einschließlich der Phosphorylierung von RPA32 und CHK1 als Reaktion auf ultraviolette Bestrahlung .

Wissenschaftliche Forschungsanwendungen

ML367 has several scientific research applications, including:

Chemistry: Used as a probe molecule to study DNA repair pathways and the role of ATAD5 in these processes.

Biology: Investigated for its effects on cellular responses to DNA damage and its potential to block DNA repair pathways.

Medicine: Explored for its potential therapeutic applications in cancer treatment by inhibiting DNA repair mechanisms in cancer cells.

Industry: Utilized in the development of new chemical probes and inhibitors for research and drug discovery

Wirkmechanismus

Mode of Action

ML367 acts as a probe molecule with low micromolar inhibitory activity against ATAD5 stabilization . It interacts with ATAD5, inhibiting its stabilization and causing destabilization of the protein in HEK293T cells .

Biochemical Pathways

This compound blocks DNA repair pathways and suppresses general DNA damage responses . This includes the phosphorylation of RPA32 and CHK1 in response to UV irradiation . This suggests that this compound has the potential to block DNA repair pathways that function upstream of ATAD5 .

Pharmacokinetics

It’s worth noting that the compound has good pampa permeability, stability, and biological activity , which could potentially impact its bioavailability.

Result of Action

The action of this compound results in the inhibition of ATAD5 stabilization and causes destabilization of the protein in HEK293T cells . Moreover, it blocks the growth of cells that lack DNA damage repair proteins .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von ML367 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren nachfolgende Reaktionen. Der detaillierte Syntheseweg und die spezifischen Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung durch eine Reihe von organischen Reaktionen synthetisiert wird, an denen fluorierte aromatische Verbindungen und stickstoffhaltige Heterocyclen beteiligt sind .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für this compound werden nicht öffentlich verbreitet. Typischerweise werden solche Verbindungen in spezialisierten chemischen Produktionsanlagen unter kontrollierten Bedingungen hergestellt, um eine hohe Reinheit und Ausbeute zu gewährleisten. Der Produktionsprozess beinhaltet die Hochskalierung der Laborsynthese auf industriellem Niveau, die Optimierung der Reaktionsbedingungen und die Sicherstellung der Einhaltung von Sicherheits- und Umweltschutzbestimmungen .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, was zu reduzierten Formen führt.

Substitution: This compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen am Molekül durch andere Gruppen ersetzt werden

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile können in Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation hydroxylierte oder Ketonderivate ergeben, während die Reduktion Amin- oder Alkoholderivate erzeugen kann .

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als Sondenmolekül verwendet, um DNA-Reparaturwege und die Rolle von ATAD5 in diesen Prozessen zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Reaktionen auf DNA-Schäden und sein Potenzial, DNA-Reparaturwege zu blockieren.

Medizin: Erforscht auf sein Potenzial für therapeutische Anwendungen in der Krebsbehandlung, indem DNA-Reparaturmechanismen in Krebszellen inhibiert werden.

Industrie: Wird bei der Entwicklung neuer chemischer Sonden und Inhibitoren für Forschung und Medikamentenentwicklung eingesetzt

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Stabilisierung des ATPase-Familien-AAA-Domänen-haltigen Proteins 5 (ATAD5) inhibiert. Diese Inhibition blockiert DNA-Reparaturwege und unterdrückt allgemeine DNA-Schadensreaktionen, einschließlich der Phosphorylierung von RPA32 und CHK1 als Reaktion auf ultraviolette Bestrahlung. Die beteiligten molekularen Ziele und Pfade umfassen den DNA-Schadensantwortweg und die Stabilisierung von ATAD5 .

Analyse Chemischer Reaktionen

Types of Reactions

ML367 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: The compound can also undergo reduction reactions, resulting in reduced forms.

Substitution: This compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

CDD-1102 Hydrochlorid: Ein weiterer Inhibitor von ATPase-Familien-AAA-Domänen-haltigen Proteinen.

FT001: Eine Verbindung mit ähnlicher inhibitorischer Aktivität gegen DNA-Reparaturwege.

ZL0590: Ein Inhibitor mit vergleichbaren Auswirkungen auf DNA-Schadensreaktionen

Einzigartigkeit

ML367 ist einzigartig in seiner spezifischen Inhibition der ATAD5-Stabilisierung und seiner niedrigen mikromolaren Hemmaktivität. Dies macht es zu einem wertvollen Werkzeug für die Untersuchung von DNA-Reparaturwegen und die Entwicklung potenzieller therapeutischer Anwendungen .

Eigenschaften

IUPAC Name |

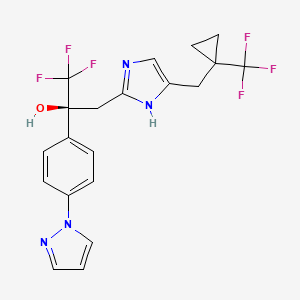

N-(3,4-difluorophenyl)-2-pyridin-4-ylquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F2N4/c20-15-6-5-13(11-16(15)21)23-19-14-3-1-2-4-17(14)24-18(25-19)12-7-9-22-10-8-12/h1-11H,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPYNNJXARHGAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=NC=C3)NC4=CC(=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological target of ML367?

A: The research indicates that this compound is an inhibitor of ATAD5 stabilization []. This suggests that this compound likely interacts with ATAD5, either directly or indirectly, to prevent its stabilization and potentially disrupt its function within the cell.

Q2: What is the synthetic route for this compound?

A: The provided abstract mentions that the synthesis of this compound involves a two-step process []. Unfortunately, the specific details of the synthetic route, including reagents and reaction conditions, are not provided in the abstracts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

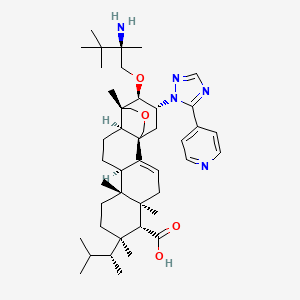

![5-[(1R,3R)-1-(1-ethylpyrazol-4-yl)-3-[5-(5-fluoropyridin-2-yl)-1H-imidazol-2-yl]-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-3-methyl-1,3,4-oxadiazol-2-one](/img/structure/B609079.png)

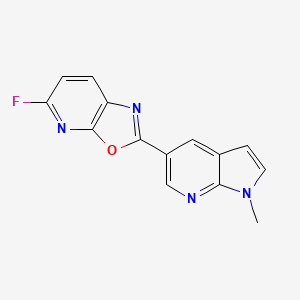

![(13S)-5-[(3-chloro-4-fluorophenyl)methyl]-11-ethyl-8-hydroxy-N,13-dimethyl-6,10-dioxo-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-3-carboxamide](/img/structure/B609081.png)

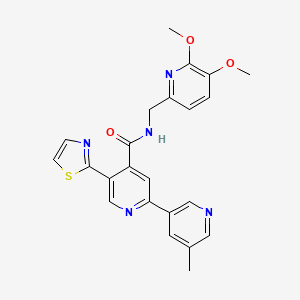

![3-[[4-[1-(4-chlorophenyl)-1-(7-fluoro-5-methyl-1H-indol-3-yl)pentan-2-yl]benzoyl]amino]propanoic acid](/img/structure/B609086.png)

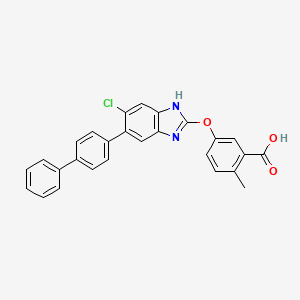

![2-pyrrolidin-2-yl-5-[2-[4-(5-pyrrolidin-2-yl-1H-imidazol-2-yl)phenyl]-1-benzofuran-5-yl]-1H-imidazole](/img/structure/B609094.png)